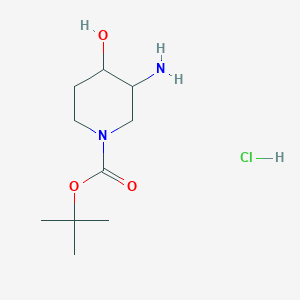

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride

Description

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, an amino group at the 3-position, and a hydroxyl group at the 4-position of the piperidine ring. The hydrochloride salt enhances its solubility in aqueous systems, making it valuable in pharmaceutical synthesis, particularly as an intermediate for bioactive molecules. The stereochemistry of the compound, if specified (e.g., (3S,4R) as in ), can critically influence its biological activity and interactions.

Properties

IUPAC Name |

tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNDPMQUQHWZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in DMF (Dimethylformamide).

Major Products Formed

Oxidation: Tert-butyl 3-oxo-4-hydroxypiperidine-1-carboxylate.

Reduction: Tert-butyl 3-amino-4-deoxypiperidine-1-carboxylate.

Substitution: Various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride, highlighting key differences in substituents, functional groups, and applications:

Structural and Functional Analysis

- Amino vs. Guanidino Groups: The amino group in the target compound provides moderate basicity, whereas the guanidino group in ’s analog is highly basic, enabling strong interactions with anions like phosphates in biological systems.

- Hydroxyl vs. Carboxylic Acid : The hydroxyl group in the target compound offers hydrogen-bonding capability, while the carboxylic acid in ’s compound introduces acidity (pKa ~4-5), affecting solubility and reactivity.

- Substituent Effects : Lipophilic groups (e.g., 4-methylpentyl in ) increase membrane permeability but reduce aqueous solubility. Conversely, polar groups (e.g., trifluoromethylpyridinyl in ) enhance stability and electronic properties.

Biological Activity

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate; hydrochloride, also known as (3R,4R)-rel-tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a hydroxyl group, along with a tert-butyl ester. Its chemical formula is with a CAS number of 1630907-19-5. The structural properties contribute to its interaction with various biological targets.

The biological activity of tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds, which may inhibit enzyme activity or modulate receptor functions. The tert-butyl group adds steric hindrance, influencing the binding affinity and selectivity towards target proteins.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. For instance, it has been investigated for its role in inhibiting lipase activity, which could have implications for weight management and metabolic disorders.

Anticancer Properties

Emerging studies suggest that derivatives of piperidine compounds, including tert-butyl 3-amino-4-hydroxypiperidine derivatives, exhibit anticancer activity . They have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells, outperforming established chemotherapeutic agents like bleomycin . The mechanism appears to involve apoptosis induction and disruption of cellular proliferation pathways.

Neurological Implications

The compound's interaction with the M3 muscarinic acetylcholine receptor suggests potential applications in treating neurological disorders. Activation of this receptor is linked to processes such as cell proliferation and resistance to apoptosis . Additionally, compounds with similar structures have been explored for their roles in Alzheimer's disease treatment through dual cholinesterase inhibition and targeting amyloid beta aggregation .

Case Studies

- Cytotoxicity in Cancer Models : A study demonstrated that the compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard treatments. This highlights its potential as a novel anticancer agent .

- Enzyme Modulation : Another investigation into enzyme interactions revealed that tert-butyl 3-amino-4-hydroxypiperidine derivatives modulated enzyme activities linked to metabolic pathways, offering insights into their therapeutic applications in metabolic diseases.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.